molecular formula C19H27N3O7S B2588708 N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide CAS No. 2310142-46-0

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

Cat. No. B2588708
M. Wt: 441.5
InChI Key: GZUDCNZJZMZWAA-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a useful research compound. Its molecular formula is C19H27N3O7S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

PNMT Inhibitory Potency and Selectivity

The compound's derivatives have been studied for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT) with remarkable potency and selectivity. A study synthesized and evaluated a series of compounds for their PNMT inhibitory potency and affinity for the alpha(2)-adrenoceptor, demonstrating that certain nonpolar substituents on the sulfonamide nitrogen led to high PNMT inhibitory potency and selectivity. The compounds are predicted to be able to penetrate the blood-brain barrier, with specific derivatives showing exceptional potency and selectivity, offering insights into the enzyme's active site and potential for crossing the blood-brain barrier (Grunewald et al., 2005).

Sensitization of Lanthanide NIR Luminescence

Research on the compound's derivatives has also revealed their application in sensitizing the near-infrared (NIR) luminescence of lanthanide ions. New polydentate ligands were synthesized to chelate lanthanide ions effectively, leading to stable complexes that exhibit significant NIR luminescence. These findings suggest potential applications in developing NIR probes for bioanalyses, exploiting the compound's ability to form stable complexes with lanthanide ions and enhancing their luminescence properties (Comby et al., 2006).

Oxidation Reactions and Molecular Transformations

Another study explored the reactions of methanesulfonyl derivatives under oxidative conditions, highlighting the methanesulfonyl radical's role in various molecular transformations. These reactions are significant for understanding the methanesulfonyl group's reactivity and its potential in synthetic chemistry, particularly in the oxidation of methanesulfinic acid and the subsequent formation of diverse products (Flyunt et al., 2001).

Demethylation Techniques

The compound's derivatives have been utilized in developing new methods for the rapid demethylation of methyl phenyl ethers. This research presents a microwave-assisted technique for demethylating methyl phenyl ethers using methanesulfonic acid, showcasing the method's efficiency and potential applications in radiochemistry and the synthesis of precursor compounds (Fredriksson & Stone-Elander, 2002).

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O7S/c1-30(26,27)22-7-2-3-14-4-5-15(11-16(14)22)21-18(25)17(24)20-12-19(29-10-8-23)6-9-28-13-19/h4-5,11,23H,2-3,6-10,12-13H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUDCNZJZMZWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3(CCOC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide

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